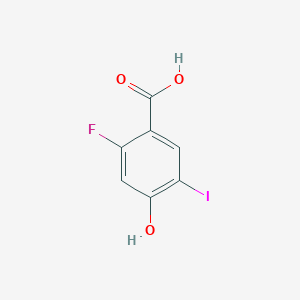
2-(3-Methoxyphenyl)-2-oxoethyl 5-(naphthalen-1-ylamino)-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate is a complex organic compound that belongs to the class of esters This compound is characterized by the presence of a methoxyphenyl group, an oxoethyl group, and a naphthalenylcarbamoyl butanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate typically involves a multi-step process:
-
Formation of the Methoxyphenyl Oxoethyl Intermediate
- Starting with 3-methoxybenzaldehyde, it undergoes a condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate 2-(3-methoxyphenyl)-2-oxoethyl acetate.
-
Formation of the Naphthalenylcarbamoyl Butanoate Intermediate
- Separately, naphthalene-1-carboxylic acid is reacted with butanoyl chloride in the presence of a base like pyridine to form naphthalen-1-yl butanoate.
-
Coupling Reaction
- The final step involves the coupling of the two intermediates. The 2-(3-methoxyphenyl)-2-oxoethyl acetate is reacted with naphthalen-1-yl butanoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate may involve optimized reaction conditions, such as:
- Use of continuous flow reactors to enhance reaction efficiency.
- Employment of automated systems for precise control of reaction parameters.
- Utilization of high-purity reagents and solvents to ensure product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(3-hydroxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate.
Reduction: Formation of 2-(3-methoxyphenyl)-2-hydroxyethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(phenyl)carbamoyl]butanoate: Similar structure but with a phenyl group instead of a naphthalenyl group.
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(benzyl)carbamoyl]butanoate: Similar structure but with a benzyl group instead of a naphthalenyl group.
Uniqueness
- The presence of the naphthalenyl group in 2-(3-methoxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate imparts unique properties, such as enhanced aromaticity and potential biological activity, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C24H23NO5 |
|---|---|
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
[2-(3-methoxyphenyl)-2-oxoethyl] 5-(naphthalen-1-ylamino)-5-oxopentanoate |
InChI |
InChI=1S/C24H23NO5/c1-29-19-10-4-9-18(15-19)22(26)16-30-24(28)14-6-13-23(27)25-21-12-5-8-17-7-2-3-11-20(17)21/h2-5,7-12,15H,6,13-14,16H2,1H3,(H,25,27) |
Clave InChI |
PTZNBXYRLDJTCJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)COC(=O)CCCC(=O)NC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


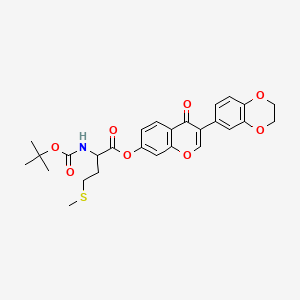
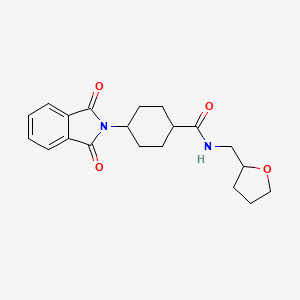
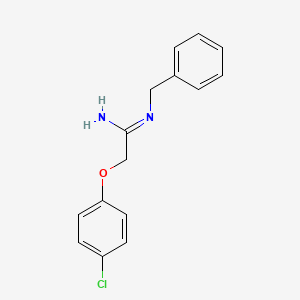
![2-(4-Methylphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466216.png)
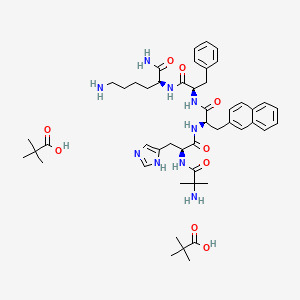

![Ethyl 2-{4-[ethyl(phenylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12466228.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-phenylpropyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B12466233.png)
![5-Bromo-2-[(4-chlorophenyl)methyl]isoindole-1,3-dione](/img/structure/B12466240.png)
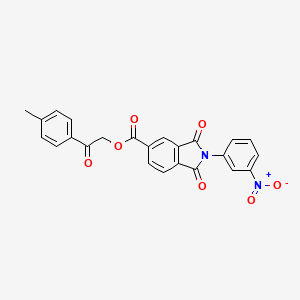
![2-(3-methoxypropyl)-N-[4-(3-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12466262.png)


